

Application Note: Precision Synthesis of 2-Ethyl-4-methoxy-3-methylbenzoic Acid

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Compound of Interest

Compound Name: *2-Ethyl-4-methoxy-3-methylbenzoic acid*

CAS No.: *1181770-76-2*

Cat. No.: *B1442406*

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Executive Summary & Strategic Rationale

The synthesis of **2-ethyl-4-methoxy-3-methylbenzoic acid** presents a significant regiochemical challenge due to the dense 1,2,3,4-substitution pattern. Standard electrophilic aromatic substitution (EAS) strategies—such as the Friedel-Crafts alkylation of 3-methyl-4-methoxybenzoic acid—typically fail to introduce the ethyl group at the sterically crowded C2 position, favoring instead the C6 position due to the directing effects of the methoxy group and steric relief.

To guarantee structural integrity and scalability, this protocol utilizes a Chemo-Selective Functionalization Strategy. We circumvent the regioselectivity issues of direct alkylation by starting with a resorcinol scaffold where the oxygenation pattern is pre-installed. The critical C2-ethyl group is introduced via a Palladium-catalyzed cross-coupling of an aryl triflate, ensuring 100% regiocontrol.

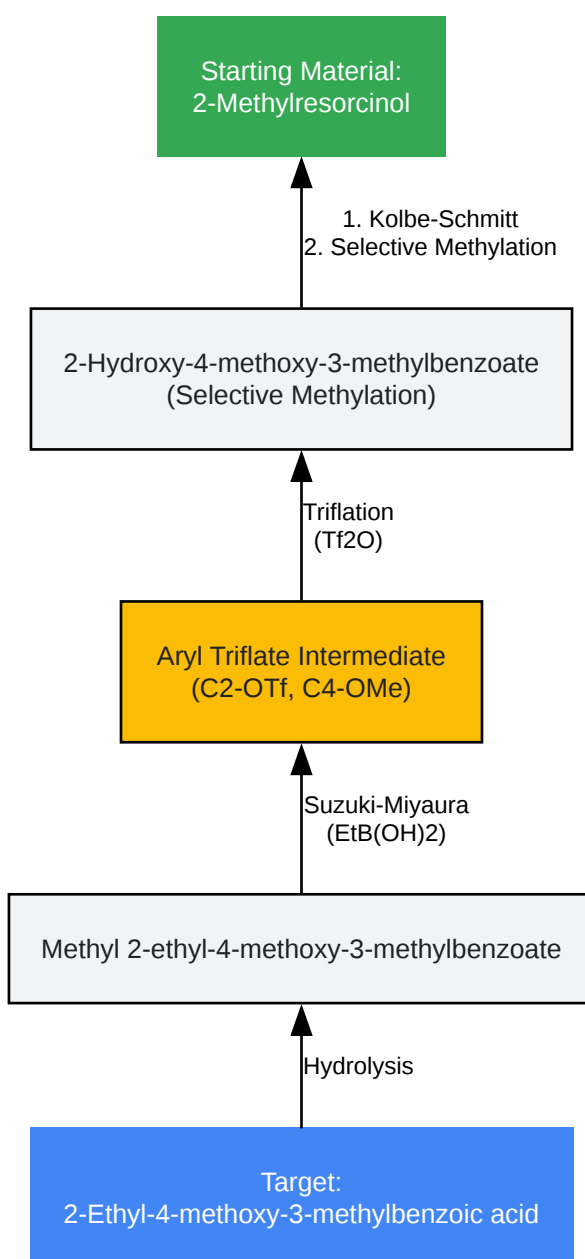
Key Advantages of This Protocol:

- **Regio-fidelity:** Eliminates the formation of the 6-ethyl isomer common in direct alkylation.

- Scalability: Utilizes commercially available 2-methylresorcinol.
- Modularity: The intermediate aryl triflate allows for the introduction of various alkyl chains (ethyl, propyl, isopropyl) by simply changing the boronic acid partner.

Retrosynthetic Analysis & Workflow

The logic of this synthesis relies on the "O-H to C-C" transformation.[1] We exploit the difference in nucleophilicity between the C2 and C4 hydroxyl groups of the resorcylic core.



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Figure 1: Retrosynthetic logic flow. The pathway prioritizes the establishment of the crowded C2-Ethyl bond via transition metal catalysis rather than electrophilic substitution.

Detailed Experimental Protocols

Phase 1: Core Construction & Selective Methylation

Objective: Synthesize Methyl 2-hydroxy-4-methoxy-3-methylbenzoate from 2-methylresorcinol. This step relies on the intramolecular hydrogen bond between the C2-OH and the carbonyl oxygen, which renders the C2-OH less nucleophilic than the C4-OH, allowing for selective methylation at C4.

Reagents

Reagent	Equiv.	Role
2,4-Dihydroxy-3-methylbenzoic acid	1.0	Substrate (Prepared via Kolbe-Schmitt [1])
Dimethyl Sulfate (DMS)	2.1	Methylating Agent
Potassium Bicarbonate (KHCO ₃)	2.5	Mild Base
Acetone	Solvent	0.5 M Concentration

Procedure

- **Dissolution:** Charge a reaction flask with 2,4-dihydroxy-3-methylbenzoic acid (10.0 g, 59.5 mmol) and acetone (120 mL).
- **Base Addition:** Add KHCO₃ (14.9 g, 148 mmol) in one portion. The suspension is stirred at room temperature for 15 minutes.
- **Methylation:** Cool the mixture to 0°C. Add Dimethyl Sulfate (11.9 mL, 125 mmol) dropwise over 30 minutes.

- Note: We use >2 equivalents to methylate both the Carboxylic Acid (to Ester) and the C4-Phenol. The C2-Phenol remains free due to H-bonding.
- Reflux: Warm to room temperature and then reflux (approx. 56°C) for 12 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material should disappear, and a less polar spot (mono-phenol) should appear.
- Workup: Cool to room temperature. Filter off inorganic salts.[2] Concentrate the filtrate.
- Purification: Dissolve the residue in EtOAc (100 mL), wash with 1M HCl (to remove any fully methylated byproduct), then brine. Dry over Na₂SO₄. [3]
- Yield: Recrystallize from MeOH/Water to obtain Methyl 2-hydroxy-4-methoxy-3-methylbenzoate as white needles (Yield: ~85%).

Phase 2: Activation (Triflation)

Objective: Convert the unreactive C2-phenol into a reactive electrophile (triflate) for cross-coupling.

Reagents

Reagent	Equiv.	Role
Methyl 2-hydroxy-4-methoxy-3-methylbenzoate	1.0	Substrate
Triflic Anhydride (Tf ₂ O)	1.2	Activating Agent
Pyridine	2.5	Base/Solvent
DCM (Dichloromethane)	Solvent	0.2 M

Procedure

- Setup: Flame-dry a round-bottom flask under Argon. Dissolve the Phase 1 product (5.0 g, 25.5 mmol) in anhydrous DCM (125 mL) and Pyridine (5.1 mL).
- Addition: Cool to -78°C (Dry ice/Acetone). Add Triflic Anhydride (5.15 mL, 30.6 mmol) dropwise via syringe pump over 20 minutes.

- Critical: Maintain temp < -50°C to prevent competitive side reactions.
- Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
- Quench: Quench with saturated aqueous NaHCO₃.
- Isolation: Extract with DCM (3x). Wash combined organics with 0.5M HCl (to remove pyridine), water, and brine.
- Product: Methyl 4-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)benzoate. Use immediately or store at -20°C under Argon.

Phase 3: The Suzuki-Miyaura Cross-Coupling

Objective: Install the ethyl group at the sterically hindered C2 position.

Reagents

Reagent	Equiv.	Role
Aryl Triflate (from Phase 2)	1.0	Electrophile
Ethylboronic Acid	2.0	Nucleophile
Pd(dppf)Cl ₂ · DCM	0.05	Catalyst
K ₃ PO ₄	3.0	Base
Toluene / Water	10:1	Solvent System

Procedure

- Degassing: In a pressure vial or Schlenk flask, combine the Aryl Triflate (1.0 equiv), Ethylboronic acid (2.0 equiv), and K₃PO₄ (3.0 equiv). Evacuate and backfill with Argon (3 cycles).
- Solvent: Add degassed Toluene and Water.
- Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

- Expert Insight: The bidentate ligand dppf is chosen for its large bite angle, which facilitates the reductive elimination step in sterically crowded systems [2].
- Heating: Seal and heat to 100°C for 16 hours. The solution usually turns black (Pd precipitation) upon completion.
- Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water.
- Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
- Result: Methyl 2-ethyl-4-methoxy-3-methylbenzoate.

Phase 4: Hydrolysis to Final Acid

Procedure

- Dissolve the ester in THF/MeOH/Water (3:1:1).
- Add LiOH·H₂O (4.0 equiv).
- Stir at 50°C for 4 hours.
- Acidify to pH 2 with 1M HCl. The product, **2-Ethyl-4-methoxy-3-methylbenzoic acid**, will precipitate. Filter and dry.[2][4]

Quality Control & Validation

Parameter	Specification	Method
Appearance	White to off-white solid	Visual
Purity	>98.0%	HPLC (C18, MeCN/H ₂ O + 0.1% TFA)
¹ H NMR (DMSO-d ₆)	Confirm Regiochemistry	Diagnostic Signals: • COOH: ~12.5 ppm (bs) • Ar-H: Two doublets (ortho coupling) ~7.8 & 6.9 ppm • C2-Ethyl: Quartet ~2.7 ppm, Triplet ~1.1 ppm • C3-Methyl: Singlet ~2.1 ppm • C4-Methoxy: Singlet ~3.8 ppm
MS (ESI-)	[M-H] ⁻ = 193.2 (Calc.)	Mass Spectrometry

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Phase 1	Over-methylation of C2-OH	Ensure KHCO ₃ is used (weak base) and temperature is strictly controlled during addition. Do not use K ₂ CO ₃ or NaH.
Stalled Coupling (Phase 3)	Protodeboronation of Ethylboronic acid	Use Potassium Ethyltrifluoroborate (Molander salt) instead of boronic acid. It is more stable and releases the active species slowly.
Black Precipitate Early	Catalyst decomposition (Pd black)	Ensure rigorous degassing of solvents. Oxygen kills the active Pd(0) species.

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